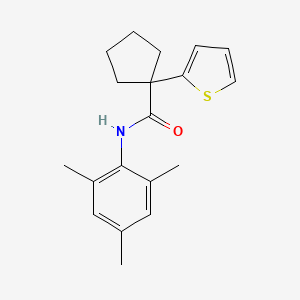

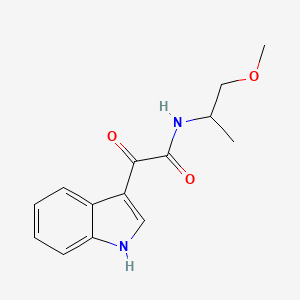

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide” is a chemical compound. It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . Single crystal X-ray structural analysis reveals that both crystals are crystallized under a monoclinic P21/n space group .Chemical Reactions Analysis

The N-mesityl group has been found to play a significant role in NHC-catalyzed reactions. The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .科学研究应用

Fungicidal Activity

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide: has shown promising results as a fungicide. Research indicates that derivatives of this compound, particularly 4f , have excellent fungicidal activities against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis. The efficacy of these compounds has been demonstrated to be superior to commercial fungicides like diflumetorim and flumorph, making it a significant lead compound for further development .

Agricultural Applications

In agriculture, the compound’s ability to control plant diseases can play a critical role in increasing crop quality and yield. The derivatives of N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide could be used to develop new pesticides that are more effective and possibly have a lower environmental impact than current options .

Structural Optimization for Pesticides

The compound serves as a base for structural optimization in pesticide research. By modifying the molecular structure, researchers can enhance its properties, such as increasing its stability, reducing its toxicity to non-target organisms, and improving its environmental profile .

Lead Compound in Medicinal Chemistry

As a lead compound, it has potential applications in medicinal chemistry. Its structure could be modified to create new drugs with specific biological activities, such as antifungal or antibacterial properties .

Synthetic Chemistry Research

The compound is also valuable in synthetic chemistry research. It involves the splicing of nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene, which can lead to the discovery of new synthetic pathways and reactions .

Natural Product Modification

It represents an example of natural product modification, where researchers take naturally occurring molecules and modify them to enhance their properties or create entirely new compounds with desired activities .

Heterocyclic Chemistry

In the field of heterocyclic chemistry, the compound’s structure, which includes both a thiophene ring and a cyclopentane ring, makes it an interesting subject for studying the properties and reactions of heterocycles .

Bioassay Development

Lastly, the compound can be used in bioassay development to screen for biological activity against various pathogens, which is crucial for the early stages of drug and pesticide development .

安全和危害

未来方向

Thiophene and its substituted derivatives are significant lead compounds that can be used for further structural optimization . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(8-4-5-9-19)16-7-6-10-22-16/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSLFACERVVBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2895743.png)

![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895750.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)

![(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2895752.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2895753.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2895754.png)

![(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one](/img/structure/B2895757.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2895759.png)

![3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2895760.png)

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide](/img/structure/B2895766.png)